

Interference from fibrinogen in Fibrinopeptide A assays

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Compound of Interest		
Compound Name:	Fibrinopeptide A, human	
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Welcome to the Technical Support Center for Fibrinopeptide A (FPA) Assays. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding interference from fibrinogen, a common challenge in accurately measuring FPA levels.

Frequently Asked Questions (FAQs)

Q1: What is Fibrinopeptide A (FPA) and why is it measured?

Fibrinopeptide A is a small peptide that is cleaved from the fibrinogen molecule by the enzyme thrombin during the conversion of fibrinogen to fibrin, a critical step in blood coagulation. Measuring plasma FPA levels serves as a direct indicator of in-vivo thrombin activity and, consequently, the rate of coagulation. Elevated FPA levels can be associated with thromboembolic events such as deep venous thrombosis, pulmonary embolism, and disseminated intravascular coagulation (DIC).[1][2]

Q2: What are the primary sources of interference in FPA assays?

There are two main sources of interference that can lead to inaccurate FPA measurements:

• In-vitro FPA Generation: This is the most significant issue. Thrombin can be generated during the blood collection and sample handling process, leading to the artificial cleavage of FPA from fibrinogen after the sample has been drawn.[1][3] This results in falsely elevated FPA levels that do not reflect the patient's physiological state.



Fibrinogen Cross-Reactivity: The antibodies used in immunoassays (like ELISA or RIA) may
not be perfectly specific for free FPA. Some antibodies can cross-react with the intact
fibrinogen molecule or its fragments that still contain the FPA sequence, leading to a false
positive signal.[4][5]

Q3: How does improper sample collection lead to falsely high FPA readings?

Improper sample collection is a major cause of artifactually high FPA levels. Difficult venipuncture can activate the coagulation cascade, and failure to immediately mix the blood with an appropriate anticoagulant and protease inhibitor allows for thrombin generation and subsequent FPA cleavage in the collection tube.[1][3][6] Studies have shown that substantial thrombin generation can occur as blood passes through collection tubes, significantly increasing FPA concentrations.[3]

Troubleshooting Guide

This section addresses specific issues you may encounter during your FPA assays.

Problem: My measured FPA levels are unexpectedly high and variable.

Unexpectedly high FPA levels are most often due to pre-analytical errors related to sample collection and handling.

Step 1: Review Your Blood Collection Protocol

The integrity of the sample is paramount. An incorrect collection procedure is the most common reason for falsely elevated results.

- Anticoagulant Choice: Standard anticoagulants like sodium citrate or EDTA alone are often insufficient to prevent in-vitro FPA generation. A potent inhibitor of thrombin activity and other proteases is required.
- Recommended Action: Use a collection tube containing a specialized anticoagulant cocktail.
 A common and effective cocktail includes a thrombin inhibitor (like heparin or a synthetic inhibitor) and a broad-spectrum protease inhibitor (like Aprotinin, also known as Trasylol) in addition to an anticoagulant like EDTA.[1][7]



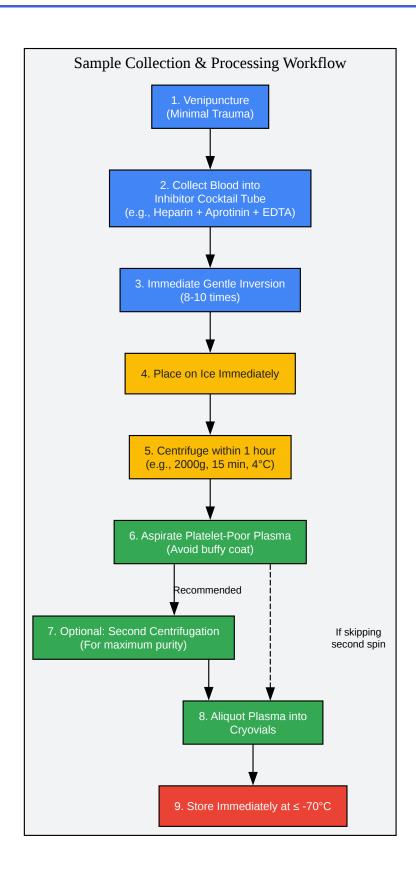
Step 2: Evaluate Sample Processing Workflow

Delays or improper handling after collection can allow for continued FPA generation.

- Immediate Mixing: The collection tube must be gently inverted 6-10 times immediately after the draw to ensure the blood is thoroughly mixed with the inhibitors.[8][9]
- Temperature Control: Keep the sample on ice immediately after collection to slow down enzymatic activity.
- Prompt Centrifugation: Centrifuge the sample as soon as possible (ideally within one hour) at a speed sufficient to obtain platelet-poor plasma (e.g., 2000 x g for 15 minutes at 4°C).[9] For maximum purity, a second centrifugation step is recommended.[9]
- Plasma Storage: Immediately transfer the platelet-poor plasma to a clean, plastic tube and freeze at -70°C or lower until the assay is performed.

Below is a DOT diagram outlining the recommended workflow.





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Recommended workflow for FPA sample collection and processing.



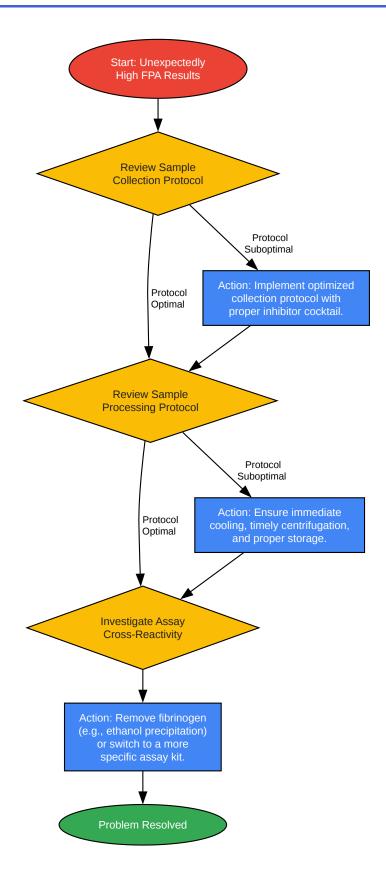
Step 3: Address Potential Assay Cross-Reactivity

If you have optimized your collection protocol and still see issues, the problem may lie with the assay itself.

- Cause: The assay antibody may be cross-reacting with intact fibrinogen. This can be a problem with certain polyclonal antisera.[4] Some studies have shown that different antisera exhibit vastly different levels of cross-reactivity with fibrinogen and its fragments.[4][5]
- Solution 1: Use a Highly Specific Antibody: Select a validated assay kit that uses a
 monoclonal or polyclonal antibody with documented low cross-reactivity (<2%) to fibrinogen.
 [4]
- Solution 2: Remove Fibrinogen from the Sample: If you suspect fibrinogen is interfering, you can precipitate it from the plasma before running the assay. Ethanol precipitation is a common and effective method.[10][11]

The following diagram illustrates the troubleshooting logic for high FPA results.





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Troubleshooting logic for unexpectedly high FPA results.



Experimental Protocols

Protocol 1: Recommended Blood Collection and Plasma Processing

- Preparation: Use a pre-prepared blood collection tube containing an appropriate anticoagulant/inhibitor cocktail (e.g., EDTA, heparin, and aprotinin).
- Venipuncture: Perform a clean, minimally traumatic venipuncture using a 21-gauge needle or larger.[6] If using a butterfly catheter, draw a discard tube first to purge the line.[12]
- Collection: Collect the blood directly into the prepared tube.
- Mixing: Immediately upon collection, gently invert the tube 8-10 times to ensure thorough mixing with the inhibitors. Do not shake.[6]
- Cooling: Place the tube in an ice-water bath immediately.
- First Centrifugation: Within one hour of collection, centrifuge the blood at 2000-2500 x g for 15 minutes at 4°C to pellet the cellular components.[9]
- Plasma Transfer: Carefully aspirate the supernatant (plasma) using a plastic pipette, being careful to avoid the buffy coat (the layer of white blood cells and platelets) and red blood cells. Transfer the plasma to a new, pre-chilled plastic tube.
- Second Centrifugation (Recommended): To ensure platelet-poor plasma, centrifuge the collected plasma again under the same conditions.[9]
- Aliquoting and Storage: Transfer the final plasma into clearly labeled plastic cryovials and immediately freeze at -70°C or below until analysis.

Protocol 2: Fibrinogen Removal by Ethanol Precipitation

This protocol can be used to treat plasma samples prior to FPA immunoassay to eliminate interference from residual fibrinogen.[10][13][14]

• Sample Preparation: Thaw frozen plasma samples on ice.



- Ethanol Addition: In a polypropylene tube, add absolute ethanol to the plasma sample to achieve a final ethanol concentration of 10% (v/v) (100 mL/L). For example, add 100 μ L of absolute ethanol to 900 μ L of plasma.
- Incubation: Vortex briefly and incubate the mixture in an ice bath for 15 minutes to precipitate the fibrinogen.[10][15]
- Centrifugation: Centrifuge the tube at high speed (e.g., 10,000-15,000 x g) for 10 minutes at 4°C to pellet the precipitated fibrinogen.
- Supernatant Collection: Carefully collect the supernatant, which contains the FPA and is now depleted of fibrinogen.
- Assay: Use the fibrinogen-depleted supernatant in your FPA assay according to the manufacturer's instructions. Remember to account for the 1.11x dilution factor introduced by the ethanol addition.

Data Presentation

Table 1: Efficacy of Ethanol Precipitation for Fibrinogen Removal

This table summarizes data on the effectiveness of different ethanol concentrations for precipitating fibrinogen from plasma samples.



Final Ethanol Concentration	Fibrinogen Removal Efficacy	Incubation Time/Temp	Reference
40 mL/L (4%)	Incomplete removal	15 min at 0-4°C	[14]
80 mL/L (8%)	Reduced below detection limit	15 min at 0-4°C	[14]
100 mL/L (10%)	Reduced below detection limit	15 min at 0-4°C	[10][14][15]
120 mL/L (12%)	Reduced below detection limit	15 min at 0-4°C	[14]
160 mL/L (16%)	Reduced below detection limit	15 min at 0-4°C	[14]

A concentration of 100 mL/L (10%) is recommended as it is highly effective and easy to prepare.[14]

Table 2: Example of Antibody Specificity in FPA Radioimmunoassays

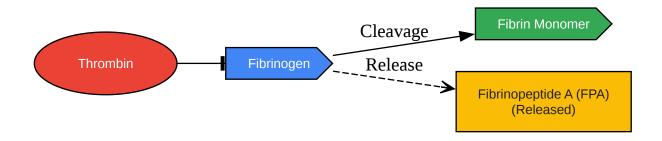
The choice of antiserum is critical for minimizing cross-reactivity.

Antiserum ID	Cross-Reactivity with Fibrinogen & FPA-Containing Fragments	Specificity	Reference
R-2	< 2%	High specificity for free FPA	[4][5]
R-33	High degree of cross- reactivity	Lower specificity for free FPA	[4][5]

Signaling Pathway

The generation of Fibrinopeptide A is a direct result of thrombin's action on fibrinogen.





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Thrombin-mediated cleavage of Fibrinogen to release FPA.

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